molecular formula C14H15ClNOP B14352650 N-(2-Chloroethyl)-P,P-diphenylphosphinic amide CAS No. 90691-32-0

N-(2-Chloroethyl)-P,P-diphenylphosphinic amide

Cat. No.: B14352650
CAS No.: 90691-32-0
M. Wt: 279.70 g/mol
InChI Key: WMMDFPXZULRYPU-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-P,P-diphenylphosphinic amide is an organic compound that features a phosphinic amide group bonded to a 2-chloroethyl chain and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-P,P-diphenylphosphinic amide typically involves the reaction of 2-chloroethylamine hydrochloride with diphenylphosphinic chloride in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired amide compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Chloroethyl)-P,P-diphenylphosphinic amide include:

Uniqueness

This compound is unique due to its specific combination of a phosphinic amide group with a 2-chloroethyl chain and two phenyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

90691-32-0

Molecular Formula

C14H15ClNOP

Molecular Weight

279.70 g/mol

IUPAC Name

2-chloro-N-diphenylphosphorylethanamine

InChI

InChI=1S/C14H15ClNOP/c15-11-12-16-18(17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)

InChI Key

WMMDFPXZULRYPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NCCCl

Origin of Product

United States

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